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molecular formula C10H10OS B7813665 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol

3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol

Cat. No. B7813665
M. Wt: 178.25 g/mol
InChI Key: DBIJCILQQHERCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943613B2

Procedure details

To a degassed solution of 4-bromothioanisole (10.15 g, 50.0 mmol) in tetrahydrofuran (50 mL) were in the following order added: copper(I) iodide (286 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium (1.73 g, 1.5 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (9.05 mL, 60.0 mmol). The resulting mixture was degassed one more time and a solution of propargyl alcohol (3.5 mL, 60.0 mmol) in tetrahydrofuran (5 mL) was added over period of 10 min. The reaction mixture was slowly heated up to 50° C. and then stirred at this temperature over night (˜20 h). The mixture was diluted with ether (350 mL) and 5% hydrochloric acid (100 mL) was added. The mixture was filtered and the phases were separated. The aqueous phase was extracted with ether (2×60 mL) and collected ethereal solutions were washed with 1 M hydrochloric acid (30 mL) and saturated aqueous solution of sodium hydrogen carbonate (2×50 mL), dried with anhydrous magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography (silica gel Fluka 60, chloroform) affording 3-(4-methylsulfanylphenyl)prop-2-yn-1-ol.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
9.05 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
286 mg
Type
catalyst
Reaction Step Six
Quantity
1.73 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[CH:4][CH:3]=1.N12CCCN=C1CCCCC2.[CH2:21]([OH:24])[C:22]#[CH:23]>O1CCCC1.CCOCC.Cl.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][S:8][C:5]1[CH:6]=[CH:7][C:2]([C:23]#[C:22][CH2:21][OH:24])=[CH:3][CH:4]=1 |^1:41,43,62,81|

Inputs

Step One
Name
Quantity
10.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SC
Step Two
Name
Quantity
9.05 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C#C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Six
Name
copper(I) iodide
Quantity
286 mg
Type
catalyst
Smiles
[Cu]I
Step Seven
Name
Quantity
1.73 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature over night (˜20 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed one more time
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (2×60 mL)
CUSTOM
Type
CUSTOM
Details
collected ethereal solutions
WASH
Type
WASH
Details
were washed with 1 M hydrochloric acid (30 mL) and saturated aqueous solution of sodium hydrogen carbonate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel Fluka 60, chloroform)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C#CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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